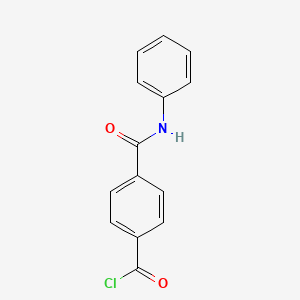

4-(Phenylcarbamoyl)benzoyl chloride

Description

Properties

IUPAC Name |

4-(phenylcarbamoyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-13(17)10-6-8-11(9-7-10)14(18)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNXLAUHACPMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80821992 | |

| Record name | 4-(Phenylcarbamoyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80821992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-65-6 | |

| Record name | 4-(Phenylcarbamoyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80821992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Phenylcarbamoyl)benzoyl chloride can be synthesized through the reaction of 4-aminobenzoyl chloride with phenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions. The reaction can be represented as follows:

4-Aminobenzoyl chloride+Phenyl isocyanate→4-(Phenylcarbamoyl)benzoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylcarbamoyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Phenylcarbamoyl)benzoic acid and hydrochloric acid.

Reduction: It can be reduced to form 4-(Phenylcarbamoyl)benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Solvents: Dichloromethane, chloroform

Catalysts: Lewis acids such as aluminum chloride

Reducing Agents: Lithium aluminum hydride

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

4-(Phenylcarbamoyl)benzoic acid: Formed by hydrolysis

4-(Phenylcarbamoyl)benzyl alcohol: Formed by reduction

Scientific Research Applications

4-(Phenylcarbamoyl)benzoyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: In the development of potential drug candidates and active pharmaceutical ingredients.

Material Science: In the preparation of polymers and advanced materials with specific functional properties.

Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 4-(Phenylcarbamoyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable amide and ester linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in pharmaceutical research, it may interact with biological macromolecules such as proteins and nucleic acids, leading to modifications that can alter their function.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Substituents on the benzoyl chloride framework significantly alter reactivity and applications:

Data Tables

Table 2: Substituent Effects on Reactivity

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent side reactions (e.g., hydrolysis to benzoic acid derivatives).

- Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for carbonyl chloride peak (~1800 cm⁻¹).

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.2 ppm) and carbamoyl NH (δ 9–10 ppm, broad).

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–175 ppm.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) should show molecular ion peaks (M⁺) and fragment ions consistent with the benzoyl chloride and phenylcarbamoyl groups .

- Elemental Analysis : Confirm %C, %H, %N, and %Cl to validate stoichiometry.

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .

Data Contradictions :

Discrepancies in melting points or spectral data may arise from residual solvents or moisture. Always report solvent used for crystallization .

Advanced: What strategies optimize the yield of this compound in Friedel-Crafts acylation?

Methodological Answer:

- Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃. AlCl₃ gives higher yields but requires strict anhydrous conditions .

- Solvent Optimization : Dichloromethane or nitrobenzene enhances electrophilicity of the acylium ion.

- Temperature Control : Maintain 0–5°C during acylium ion formation to suppress side reactions (e.g., polysubstitution).

- Substrate Ratios : Use a 1:1.2 molar ratio of benzoyl chloride to aniline derivative to drive the reaction to completion.

Q. Troubleshooting :

- Low yields may result from moisture ingress. Include molecular sieves or a drying tube.

- Side products (e.g., diacylated compounds) can be removed via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced: How should researchers address discrepancies in spectroscopic data during synthesis?

Methodological Answer:

Validate Instrumentation : Calibrate NMR and MS using certified standards (e.g., tetramethylsilane for NMR).

Cross-Reference Databases : Compare spectral data with NIST Chemistry WebBook or PubChem entries for analogous compounds .

Reproduce Under Controlled Conditions : Ensure synthetic steps are repeated in anhydrous environments to rule out hydrolysis artifacts.

Collaborative Analysis : Share raw data with independent labs to confirm peak assignments, especially for overlapping signals in crowded aromatic regions.

Example :

If the carbonyl chloride IR peak is absent, suspect hydrolysis. Repeat synthesis with freshly distilled SOCl₂ .

Safety: What are the best practices for storing and handling this compound?

Methodological Answer:

- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at –20°C. Use moisture-resistant septa .

- Handling :

- Decomposition : Monitor for color changes (yellowing indicates degradation). Discard if solids precipitate due to hydrolysis .

Application: How is this compound used in polymer synthesis?

Methodological Answer:

This compound serves as a photoactive monomer in polymer chemistry:

- Polymerization Initiation : Acts as an acylation agent in step-growth polymerization. Example:

- Post-Polymerization Modification : Introduce carbamoyl groups into polymer backbones for enhanced thermal stability.

- Characterization : Use GPC for molecular weight analysis and UV-Vis spectroscopy to confirm π-conjugation .

Mechanistic: What reaction pathways dominate when this compound reacts with nucleophiles?

Methodological Answer:

- Aminolysis : Reacts with primary amines (e.g., ethylamine) to form substituted benzamides:

- Hydrolysis : In aqueous conditions, forms 4-(phenylcarbamoyl)benzoic acid. Rate increases with temperature and pH >7 .

- Competing Pathways : In polar aprotic solvents (e.g., DMF), nucleophilic aromatic substitution may occur at electron-deficient positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.